molecular formula C22H25N B12827166 3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine

3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B12827166
M. Wt: 303.4 g/mol
InChI Key: YJGCRKANNWIXJW-UHFFFAOYSA-N
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Description

3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of a three-carbon bridgehead system. The presence of the allyl and dibenzyl groups further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine typically involves the aminoalkylation of [1.1.1]propellane. This method allows for the direct incorporation of the allyl and dibenzyl groups onto the bicyclo[1.1.1]pentane scaffold. The reaction conditions are mild and can tolerate a variety of functional groups, making it an efficient and versatile synthetic route .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar aminoalkylation techniques. The scalability of the reaction and the availability of starting materials like [1.1.1]propellane make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The allyl and dibenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of both allyl and dibenzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C22H25N

Molecular Weight

303.4 g/mol

IUPAC Name

N,N-dibenzyl-3-prop-2-enylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C22H25N/c1-2-13-21-16-22(17-21,18-21)23(14-19-9-5-3-6-10-19)15-20-11-7-4-8-12-20/h2-12H,1,13-18H2

InChI Key

YJGCRKANNWIXJW-UHFFFAOYSA-N

Canonical SMILES

C=CCC12CC(C1)(C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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